molecular formula C5H5N5O B030438 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one CAS No. 67410-64-4

2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one

Cat. No. B030438
CAS RN: 67410-64-4
M. Wt: 151.13 g/mol
InChI Key: KSTJOICDZAFYTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one derivatives has been explored through different methods. One approach involved the condensation of 2-amino-4-chloro-6-hydroxy-s-triazine with aminoacetaldehyde dimethyl acetal followed by ring annulation, leading to the formation of guanine analogues of this compound. This synthesis pathway highlights the flexibility and adaptability of the core structure for generating diverse derivatives with potential biological activities (Kim et al., 1978).

Molecular Structure Analysis

The molecular structure of 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one derivatives has been determined through various spectroscopic methods, including X-ray diffraction. These studies reveal the compound's ability to exist in different tautomeric forms and its highly delocalized nature within the triazinobenzimidazole moiety, providing insights into its chemical reactivity and interaction with other molecules (Hranjec et al., 2012).

Chemical Reactions and Properties

The reactivity of 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one has been explored through its involvement in multicomponent reactions, demonstrating its utility in synthesizing novel compounds. For instance, a one-pot, three-component synthesis method has been developed to create novel 2-alkyl-substituted derivatives, showcasing the compound's versatility as a building block in organic synthesis (Lim et al., 2018).

Physical Properties Analysis

The physical properties of 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one and its derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. While specific studies focused on these aspects are less common, the available synthesis and structural analysis provide a foundation for understanding these properties in relation to the compound's chemical structure.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental aspects that influence the compound's applications. Studies have shown that the compound and its derivatives exhibit significant reactivity, making them suitable for a wide range of chemical transformations and applications in medicinal chemistry and materials science.

For more in-depth information and studies on 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one, including detailed synthesis procedures, molecular structure analysis, and its chemical and physical properties, the following references are recommended:

  • Synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides (Kim et al., 1978)
  • Synthesis, crystal structure determination, and antiproliferative activity of novel derivatives (Hranjec et al., 2012)
  • One-pot, multicomponent reaction for the synthesis of novel 2-alkyl substituted derivatives (Lim et al., 2018).

Scientific Research Applications

  • Synthesis of 6-Azapurines : This compound plays a crucial role in synthesizing 6-azapurines, which have significant chemical applications (Yoneda, Nagamura, & Kawamura, 1976).

  • Dihydrofolate Reductase Inhibition : 2-amino-[1,3,5]triazino[1,2-a]benzimidazoles, structurally related to 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one, show potential as dihydrofolate reductase inhibitors, which is significant in medical research (Dolzhenko, Dolzhenko, & Chui, 2005).

  • Antibiofilm and Antimicrobial Activity : A conjugate of 2-Aminoimidazole/triazole has shown effectiveness in dispersing preestablished biofilms and resensitizing multidrug-resistant bacterial strains when combined with conventional antibiotics (Rogers, Huigens, Cavanagh, & Melander, 2010).

  • Synthesis of Various Organic Compounds : It is useful in synthesizing a range of organic compounds, such as 2-(alkylthio)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thiones (Sa̧czewski & Gdaniec, 1987).

  • Antagonist to Hypoxanthine : 2-Azahypoxanthine, a structurally related compound, acts as a potent competitive antagonist to hypoxanthine in various microorganisms and higher animals, highlighting its biological importance (Woolley & Shaw, 1951).

  • Antiproliferative Activity : Certain derivatives, such as 2-amino-[1,3,5]triazino[1,2-a]benzimidazoles, exhibit antiproliferative activity against several human cancer cell lines (Hranjec, Pavlović, & Karminski-Zamola, 2012).

  • Therapeutic Applications : The stability, properties, and potential therapeutic applications of certain derivatives make them valuable in therapeutic research (Keen, Krass, & Paudler, 1976).

  • Antibacterial and Anticancer Properties : Some synthesized derivatives have shown high antibacterial effects against a broad spectrum of bacteria and potential anticancer activity (Soliman, Mohamed, El Remaily, & Abdel-ghany, 2012); (Ismail et al., 2020); (Ismail et al., 2020).

  • Antiviral Activity : Some analogs have demonstrated moderate antirhinovirus activity at nontoxic dosage levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).

properties

IUPAC Name

2-amino-3H-imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTJOICDZAFYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)NC(=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541537
Record name 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one

CAS RN

67410-64-4
Record name 2-Aminoimidazo[1,2-a]-1,3,5-triazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67410-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aza-7-deazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067410644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AZA-7-DEAZAGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662ZVV7ADX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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